2-(3-fluorobenzyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one
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Overview
Description
2-(3-fluorobenzyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one is a heterocyclic compound that features a pyridazine ring substituted with a 3-fluorobenzyl group and a thiophen-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-fluorobenzyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.
Substitution Reactions: The 3-fluorobenzyl and thiophen-2-yl groups are introduced through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and thiophenes.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-(3-fluorobenzyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace substituents on the pyridazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as alkyl halides, thiophenes, and various nucleophiles/electrophiles are used under appropriate conditions (e.g., solvents, temperature).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions may introduce new functional groups or replace existing ones.
Scientific Research Applications
2-(3-fluorobenzyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one has several scientific research applications:
Medicinal Chemistry: This compound may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 2-(3-fluorobenzyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-chlorobenzyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one
- 2-(3-bromobenzyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one
- 2-(3-methylbenzyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one
Uniqueness
2-(3-fluorobenzyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one is unique due to the presence of the fluorine atom in the benzyl group. Fluorine atoms can significantly influence the compound’s chemical properties, such as its reactivity, stability, and biological activity. This makes it distinct from other similar compounds with different substituents.
Properties
IUPAC Name |
2-[(3-fluorophenyl)methyl]-6-thiophen-2-ylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2OS/c16-12-4-1-3-11(9-12)10-18-15(19)7-6-13(17-18)14-5-2-8-20-14/h1-9H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLNJBZXJOTZNGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C(=O)C=CC(=N2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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